2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of an azido group, an ethoxy group, and a nitrophenyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate typically involves the reaction of 2-(2-azidoethoxy)ethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the azido group and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Click Chemistry: Copper(I) catalysts such as copper sulfate (CuSO4) and sodium ascorbate are used in aqueous or mixed solvent systems.
Major Products Formed
Substitution Reactions: Products include substituted azides or other derivatives depending on the nucleophile used.
Reduction Reactions: The major product is 2-(2-aminoethoxy)ethyl 4-nitrophenyl carbonate.
Click Chemistry: The major product is a triazole derivative formed by the cycloaddition reaction.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate involves its reactivity towards nucleophiles and its ability to undergo click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition reactions. The nitrophenyl carbonate moiety can be hydrolyzed under basic conditions to release 4-nitrophenol and the corresponding alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Similar in structure but contains a disulfide linkage instead of an azido group.
2-(2-Azidoethoxy)ethyl 4-methylbenzenesulfonate: Contains a sulfonate group instead of a carbonate group.
Uniqueness
2-(2-Azidoethoxy)ethyl 4-nitrophenyl carbonate is unique due to its combination of an azido group and a nitrophenyl carbonate moiety, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry makes it particularly valuable in bioconjugation and materials science .
Eigenschaften
CAS-Nummer |
945864-35-7 |
---|---|
Molekularformel |
C11H12N4O6 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-(2-azidoethoxy)ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C11H12N4O6/c12-14-13-5-6-19-7-8-20-11(16)21-10-3-1-9(2-4-10)15(17)18/h1-4H,5-8H2 |
InChI-Schlüssel |
RKWJKUISZDMTPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.